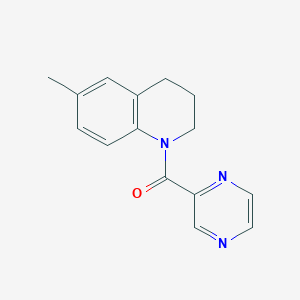![molecular formula C17H15FN2O2 B7475872 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide, commonly known as DIBA, is a small molecule inhibitor that has been widely used in scientific research. DIBA is a potent inhibitor of the HIV-1 virus, and it has been extensively studied for its mechanism of action and potential therapeutic applications. In
科学研究应用
DIBA has been extensively used in scientific research as a potent inhibitor of the HIV-1 virus. It has been shown to inhibit the replication of HIV-1 in cell culture assays, and it has also been effective in vivo in animal models. DIBA has been used in numerous studies to investigate the mechanism of action of HIV-1 and to develop new therapeutic strategies for the treatment of AIDS.
作用机制
The mechanism of action of DIBA involves the inhibition of the viral protein Tat, which is essential for the replication of HIV-1. DIBA binds to the Tat protein and prevents its interaction with the host cell RNA polymerase II, which is required for the transcription of the viral genome. This results in the inhibition of viral gene expression and replication.
Biochemical and Physiological Effects
DIBA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of viral RNA and protein in infected cells, and it has also been shown to reduce the levels of inflammatory cytokines that are associated with HIV-1 infection. DIBA has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
DIBA has a number of advantages for use in lab experiments. It is a potent inhibitor of the HIV-1 virus, and it has been extensively studied for its mechanism of action. DIBA is also relatively easy to synthesize, with a moderate yield and good purity. However, there are also some limitations to the use of DIBA in lab experiments. It is a small molecule inhibitor, and as such, it may not be effective in all experimental systems. Additionally, DIBA has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are a number of future directions for research on DIBA. One area of research is the development of new therapeutic strategies for the treatment of AIDS. DIBA has shown promise as a potential therapeutic agent, and further research is needed to explore its potential in this area. Another area of research is the investigation of the mechanism of action of DIBA. While the binding of DIBA to the Tat protein is well-established, there is still much to be learned about the downstream effects of this interaction. Finally, future research could focus on the development of new small molecule inhibitors that are based on the structure of DIBA. By modifying the structure of DIBA, it may be possible to develop more potent and selective inhibitors of the HIV-1 virus.
合成方法
The synthesis of DIBA involves the reaction of 2-oxoethylamine with 4-fluorobenzoyl chloride, followed by the addition of indole-2-carboxaldehyde. The resulting compound is then purified by column chromatography. The yield of DIBA is typically around 50%, and the purity can be further improved by recrystallization.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-14-7-5-13(6-8-14)17(22)19-11-16(21)20-10-9-12-3-1-2-4-15(12)20/h1-8H,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHWUYVYVXNOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
